7-Amino-2-(propan-2-yl)-5H-pyrazolo[1,5-b][1,2,4]triazole-6-carboxylic acid
Overview
Description
7-Amino-2-(propan-2-yl)-5H-pyrazolo[1,5-b][1,2,4]triazole-6-carboxylic acid is a heterocyclic compound that features a pyrazolo[1,5-b][1,2,4]triazole core. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and catalysis. The presence of both amino and carboxylic acid functional groups makes it a versatile molecule for further chemical modifications and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-2-(propan-2-yl)-5H-pyrazolo[1,5-b][1,2,4]triazole-6-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The initial step often involves the cyclization of a hydrazine derivative with a suitable diketone or ketoester to form the pyrazole ring.
Introduction of the Triazole Ring: The pyrazole intermediate is then reacted with an azide or a nitrile derivative under conditions that promote the formation of the triazole ring.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted reactions, and the use of green chemistry principles (e.g., solvent-free conditions, recyclable catalysts) are often employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The nitro derivatives can be reduced back to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino group can undergo nucleophilic substitution reactions to form various derivatives, such as amides or sulfonamides.
Esterification: The carboxylic acid group can react with alcohols to form esters under acidic conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, nitric acid.
Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.
Nucleophiles: Ammonia, amines, alcohols.
Catalysts: Acidic or basic catalysts depending on the reaction type.
Major Products
Nitro Derivatives: Formed from oxidation of the amino group.
Amides and Sulfonamides: Formed from substitution reactions involving the amino group.
Esters: Formed from esterification of the carboxylic acid group.
Scientific Research Applications
Chemistry
In chemistry, 7-Amino-2-(propan-2-yl)-5H-pyrazolo[1,5-b][1,2,4]triazole-6-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with various biological targets, such as enzymes and receptors, to understand its potential therapeutic effects.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as drug candidates. The presence of both amino and carboxylic acid groups allows for the design of molecules with improved pharmacokinetic and pharmacodynamic properties.
Industry
In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its ability to form stable and functionalized structures.
Mechanism of Action
The mechanism of action of 7-Amino-2-(propan-2-yl)-5H-pyrazolo[1,5-b][1,2,4]triazole-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
7-Amino-2-(propan-2-yl)-5H-pyrazolo[1,5-b][1,2,4]triazole-6-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
7-Amino-2-(propan-2-yl)-5H-pyrazolo[1,5-b][1,2,4]triazole-6-methyl ester: Similar structure but with a methyl ester group instead of a carboxylic acid.
7-Amino-2-(propan-2-yl)-5H-pyrazolo[1,5-b][1,2,4]triazole-6-sulfonic acid: Similar structure but with a sulfonic acid group instead of a carboxylic acid.
Uniqueness
The uniqueness of 7-Amino-2-(propan-2-yl)-5H-pyrazolo[1,5-b][1,2,4]triazole-6-carboxylic acid lies in its combination of functional groups, which allows for a wide range of chemical modifications and applications. Its structure provides a balance of stability and reactivity, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
7-amino-2-propan-2-yl-5H-pyrazolo[1,5-b][1,2,4]triazole-6-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O2/c1-3(2)6-10-7-4(9)5(8(14)15)11-13(7)12-6/h3,11H,9H2,1-2H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLZKQJPVFESQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN2C(=N1)C(=C(N2)C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20591647 | |
Record name | 7-Amino-2-(propan-2-yl)-5H-pyrazolo[1,5-b][1,2,4]triazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20591647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
227610-68-6 | |
Record name | 7-Amino-2-(propan-2-yl)-5H-pyrazolo[1,5-b][1,2,4]triazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20591647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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